N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
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Overview
Description
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains an oxalamide core, which is known for its versatility in forming hydrogen bonds and its stability under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-ethoxyaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 3-hydroxy-3-(thiophen-3-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The oxalamide group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. The ethoxy and thiophene groups contribute to the compound’s overall hydrophobicity, enhancing its ability to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(furan-3-yl)propyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(pyridin-3-yl)propyl)oxalamide
Uniqueness
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is unique due to the presence of both ethoxy and thiophene groups, which provide a distinct combination of electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of materials with tailored properties.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-15-6-4-3-5-13(15)19-17(22)16(21)18-9-7-14(20)12-8-10-24-11-12/h3-6,8,10-11,14,20H,2,7,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTURLREBSYFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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